

# A Comparative Guide to Selective FGFR4 Inhibitors: INCB062079 and Beyond

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## Compound of Interest

Compound Name: INCB38579

Cat. No.: B15609461

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The fibroblast growth factor receptor 4 (FGFR4) signaling pathway has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC) and other solid tumors, primarily through its activation by the ligand FGF19.[1][2] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy.[3] This guide provides an objective comparison of INCB062079 with other key selective FGFR4 inhibitors, supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of key biological processes.

## Data Presentation: A Quantitative Comparison

The following tables summarize the performance of INCB062079 and other selective FGFR4 inhibitors based on key pharmacological parameters.

Table 1: Biochemical Potency and Selectivity of FGFR4 Inhibitors

Compound	Type	FGFR4 IC50 (nM)	Selectivity vs. FGFR1	Selectivity vs. FGFR2	Selectivity vs. FGFR3	Kinase Selectivity	Reference
INCB062079	Irreversible Covalent	1.2	>250-fold	>250-fold	>250-fold	>800-fold vs. large kinase panel	[4]
Fisogatinib (BLU-554)	Irreversible Covalent	5	~125-fold (624 nM)	~440-fold (2203 nM)	~157-fold (787 nM)	Highly selective	[5][6]
Roblitinib (FGF401)	Reversible Covalent	1.9	>1000-fold	>1000-fold	>1000-fold	>1000-fold vs. panel of 65 kinases	[7][8]
EVER4010001	Not Specified	2.4	>1000-fold	>1000-fold	>1000-fold	>1000-fold vs. all other kinases	[9]
BLU-9931	Irreversible Covalent	Not Specified	No sensitivity	No sensitivity	No sensitivity	Promising kinase group selectivity	[10]

Table 2: In Vitro Cellular Activity of FGFR4 Inhibitors

Compound	Cell Line (FGF19- Amplified)	EC50 (nM)	Cell Line (No FGF19- FGFR4 Dependenc e)	EC50 (nM)	Reference
INCB062079	FGF19- amplified HCC	< 200	HCC lines or normal cells	> 5000	<a href="#">[4]</a> <a href="#">[11]</a>
Roblitinib (FGF401)	HUH7, Hep3B, JHH7	12, 9, 9	HEPG2, JHH	> 10,000	<a href="#">[8]</a>

Table 3: Summary of In Vivo Antitumor Activity

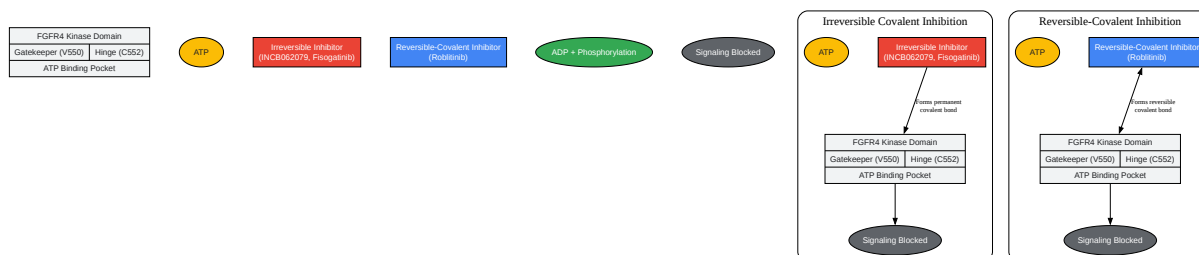
Compound	Animal Model	Dose	Antitumor Effect	Reference
INCB062079	Subcutaneous HCC xenografts	10-30 mg/kg BID	Inhibition of growth and significant tumor regressions	<a href="#">[4]</a>
Orthotopic HCC model	Not Specified	Significant inhibition of tumor growth		
Fisogatinib (BLU- 554)	Hep3B or LIX- 066 xenografts	Not Specified	Tumor regression	<a href="#">[12]</a> <a href="#">[13]</a>
Roblitinib (FGF401)	Hep3B xenograft model	10-100 mg/kg BID	Dose-dependent tumor growth inhibition to stasis	<a href="#">[8]</a>

Table 4: Clinical Trial Overview of Selective FGFR4 Inhibitors

Compound	Phase	Status	Key Findings / Population	Reference
INCB062079	Phase 1	Terminated	Manageable safety profile, evidence of target inhibition. Terminated due to slow patient accrual.	<a href="#">[14]</a> <a href="#">[15]</a>
Fisogatinib (BLU-554)	Phase 1	Completed	Well-tolerated; Overall Response Rate (ORR) of 17% in FGF19-positive HCC patients.	<a href="#">[12]</a> <a href="#">[16]</a>
Roblitinib (FGF401)	Phase 1/2	Ongoing	Favorable pharmacokinetics with evidence of FGFR4 inhibition. Recommended Phase 2 Dose (RP2D) of 120 mg QD.	<a href="#">[17]</a> <a href="#">[18]</a>
EVER4010001	Phase 1	Completed	In combination with pembrolizumab, RP2D of 80 mg BID was determined. Promising efficacy.	<a href="#">[9]</a> <a href="#">[18]</a>

## Signaling Pathways and Mechanisms of Action

Visualizing the complex biological processes involved is crucial for understanding the therapeutic rationale and mechanism of these inhibitors.



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## References

- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 5. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 6. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 7. [selleckchem.com](https://selleckchem.com) [[selleckchem.com](https://selleckchem.com)]
- 8. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 9. Phase 1 dose escalation study of FGFR4 inhibitor in combination with pembrolizumab in advanced solid tumors patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [[frontiersin.org](https://frontiersin.org)]
- 11. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 12. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 13. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 14. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 15. First-in-Human Study of INCB062079, a Fibroblast Growth Factor Receptor 4 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 16. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 17. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 18. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
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